Lipophilicity vs. Unsubstituted Benzamide
The inclusion of a 4-bromo substituent on the benzamide ring substantially increases lipophilicity versus the unsubstituted analog. The target compound has a calculated XLogP3-AA of 6, whereas the unsubstituted N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide (PubChem CID 988269) has an XLogP3-AA of 5.3 [1][2]. This difference of 0.7 log units indicates a 5-fold higher partition coefficient, which directly affects membrane permeability, nonspecific protein binding, and compound distribution.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 6 |
| Comparator Or Baseline | Unsubstituted analog (CID 988269): XLogP3-AA = 5.3 |
| Quantified Difference | Δ = +0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity is a critical differentiating factor for researchers optimizing blood-brain barrier penetration or targeting intracellular hydrophobic pockets, and cannot be replicated by the unsubstituted analog.
- [1] PubChem. Compound Summary for CID 1113559, 4-bromo-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide. View Source
- [2] PubChem. Compound Summary for CID 988269, N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide. View Source
